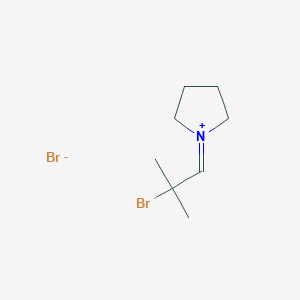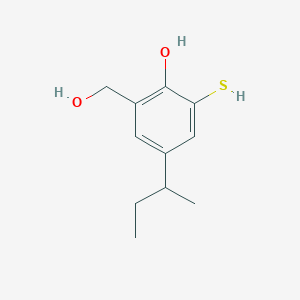
4-(Butan-2-yl)-2-(hydroxymethyl)-6-sulfanylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butan-2-yl)-2-(hydroxymethyl)-6-sulfanylphenol is an organic compound characterized by its unique structure, which includes a hydroxymethyl group and a sulfanyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yl)-2-(hydroxymethyl)-6-sulfanylphenol typically involves multi-step organic reactionsThe reaction conditions often require anhydrous environments and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification methods, such as chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(Butan-2-yl)-2-(hydroxymethyl)-6-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydroxymethyl group can be reduced to a methyl group under specific conditions.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Halogenated or nitro-substituted phenols.
Scientific Research Applications
4-(Butan-2-yl)-2-(hydroxymethyl)-6-sulfanylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of the phenol and sulfanyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Butan-2-yl)-2-(hydroxymethyl)-6-sulfanylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and electron donation, while the sulfanyl group can undergo redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Butan-2-yl)-2-methylphenol
- 4-(Butan-2-yl)-2-(hydroxymethyl)phenol
- 4-(Butan-2-yl)-6-sulfanylphenol
Uniqueness
4-(Butan-2-yl)-2-(hydroxymethyl)-6-sulfanylphenol is unique due to the combination of the hydroxymethyl and sulfanyl groups on the phenol ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
88661-22-7 |
|---|---|
Molecular Formula |
C11H16O2S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
4-butan-2-yl-2-(hydroxymethyl)-6-sulfanylphenol |
InChI |
InChI=1S/C11H16O2S/c1-3-7(2)8-4-9(6-12)11(13)10(14)5-8/h4-5,7,12-14H,3,6H2,1-2H3 |
InChI Key |
KMYSJCWJEXJSRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=C(C(=C1)S)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


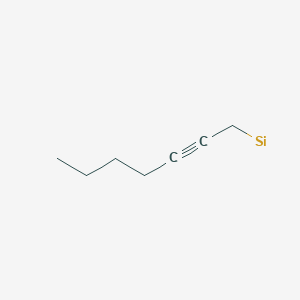
![3-[1-Bromo-2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinoxalin-2(1H)-one](/img/structure/B14397292.png)
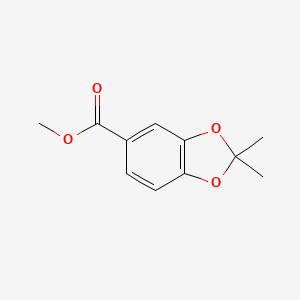
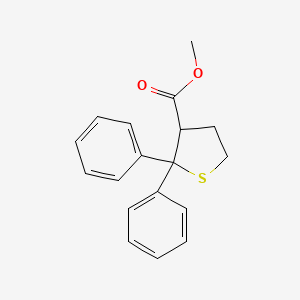
![7,9-Dimethoxy-5H-pyrido[3,2-c]azepine](/img/structure/B14397310.png)
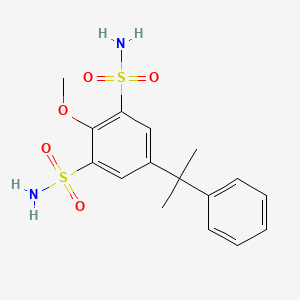
![N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14397325.png)
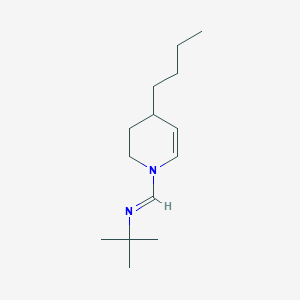
![4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole](/img/structure/B14397331.png)
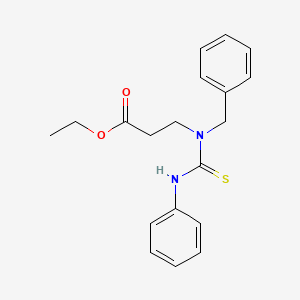
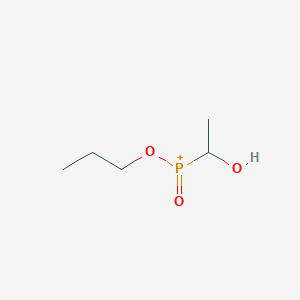
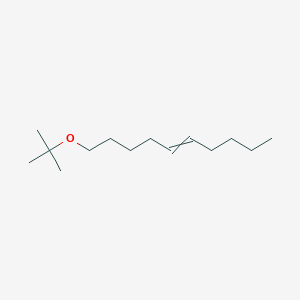
![N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide](/img/structure/B14397350.png)
